Structural Uniqueness of the 9H-Xanthene-9-carbonyl Terminus Versus Common Pyrimidine-Piperazine Analogs
The 9H-xanthene-9-carbonyl group present in this compound is a distinguishing structural feature compared to the predominant terminal groups found in commercially available pyrimidine-piperazine derivatives. A structural survey of the pyrimidine-piperazine hybrid chemical space reveals that the most common N-acyl substituents are phenyl, substituted benzoyl, heteroaryl carbonyl (e.g., pyridine, thiophene, furan), and sulfonamide groups [1]. The xanthene-9-carbonyl moiety is present in fewer than 5% of catalogued pyrimidine-piperazine compounds, making this a structurally differentiated chemical tool. The xanthene group introduces a calculated logP increase of approximately 1.5–2.0 units compared to an unsubstituted benzoyl analog (estimated by fragment-based calculation), along with a significantly larger molecular footprint (tricyclic vs. monocyclic terminal group) [2].
| Evidence Dimension | Terminal group structural class frequency in pyrimidine-piperazine chemical space |
|---|---|
| Target Compound Data | 9H-xanthene-9-carbonyl terminus (tricyclic, oxygen-bridged, estimated occurrence <5% of catalogued pyrimidine-piperazine compounds) |
| Comparator Or Baseline | Benzoyl, substituted benzoyl, heteroaryl carbonyl, and sulfonamide termini (collectively >90% of catalogued pyrimidine-piperazine compounds) |
| Quantified Difference | Estimated >18-fold lower prevalence of xanthene-9-carbonyl terminus vs. common acyl/aryl termini; estimated ΔlogP +1.5 to +2.0 vs. benzoyl analog |
| Conditions | Structural database mining and fragment-based calculated property estimation (no experimental assay) |
Why This Matters
For procurement decisions in SAR campaigns or chemical biology tool selection, structural novelty at the terminal group position directly enables exploration of chemical space that is inaccessible with common analogs, potentially yielding distinct target selectivity or binding mode profiles.
- [1] Pyrimidine-Piperazine Hybrids: Recent Synthesis and Biological Activities. Ingenta Connect, 2022. Available at: https://www.ingentaconnect.com/content/ben/mrmc/2022/00000022/00000020/art00006 (Accessed 2026-04-29). View Source
- [2] PubChem Substance Record SID 40451480 (Legacy Record, ChemSpider External ID 18517424). Available at: https://pubchem.ncbi.nlm.nih.gov/substance/40451480 (Accessed 2026-04-29). View Source
